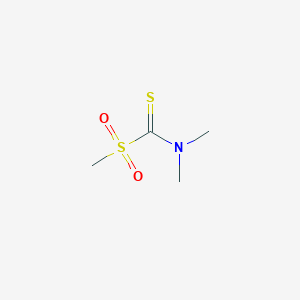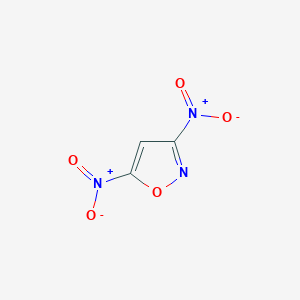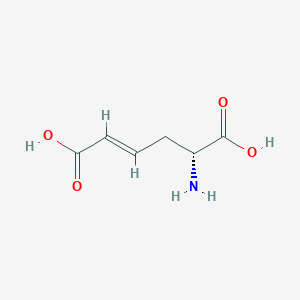
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) is a chemical compound with the molecular formula C6H9NO4 It is characterized by the presence of an amino group and a double bond within its hexenedioic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hexenedioic acid and an appropriate amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification methods ensures the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI).
Reduction: Saturated derivatives with single bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) involves its interaction with specific molecular targets. The amino group and the double bond play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hexenedioicacid,5-amino-,(2E,5S)-(9CI)
- 2-Hexenedioicacid,5-amino-,(2Z,5R)-(9CI)
- 2-Hexenedioicacid,5-amino-,(2Z,5S)-(9CI)
Uniqueness
2-Hexenedioicacid,5-amino-,(2E,5R)-(9CI) is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and applications compared to its isomers.
Eigenschaften
Molekularformel |
C6H9NO4 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(E,5R)-5-aminohex-2-enedioic acid |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3-5(8)9/h1,3-4H,2,7H2,(H,8,9)(H,10,11)/b3-1+/t4-/m1/s1 |
InChI-Schlüssel |
LYOPDUCVDCRVNW-JBGILVFVSA-N |
Isomerische SMILES |
C(/C=C/C(=O)O)[C@H](C(=O)O)N |
Kanonische SMILES |
C(C=CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



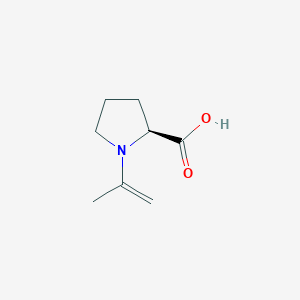

![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)

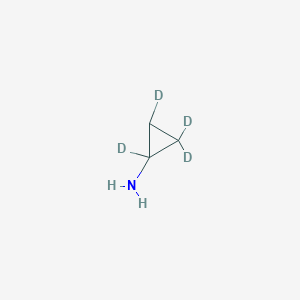
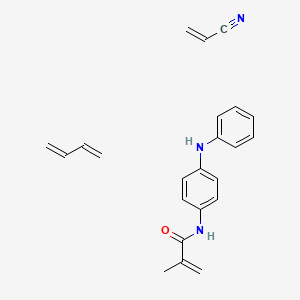
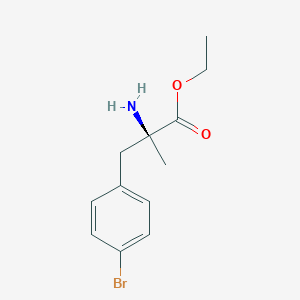
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)

![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
